N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-6-2-4-8-16(13)20(24)21-17-9-5-3-7-15(17)12-18-22-19(23-25-18)14-10-11-14/h2-9,14H,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXUIDUWENXVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide can be achieved through a multi-step process. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices. The use of continuous flow reactors and automated synthesis platforms could be considered to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the aromatic rings, potentially enhancing the compound’s biological activity.
Scientific Research Applications
N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a pharmacophore found in various therapeutic agents, making it a candidate for drug development.
Biological Research: It can be used to study the biological activity of oxadiazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: The compound can be utilized in the development of energetic materials, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the modulation of biological pathways, resulting in therapeutic effects such as inhibition of enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include derivatives with variations in the oxadiazole substituents, benzamide substituents, or linker groups. Key comparisons are outlined below:
Key Findings from Research
Oxadiazole Substitution : The 3-cyclopropyl group in the target compound likely improves metabolic stability compared to methyl or phenyl substituents, as cyclopropyl rings resist oxidative degradation .
Benzamide Core : The 2-methylbenzamide scaffold is less electron-deficient than nitro- or chloro-substituted analogues (e.g., , compound 45), which may reduce off-target interactions with redox-sensitive proteins .
Limitations and Unresolved Questions
- No direct biological data (e.g., IC₅₀, binding assays) for the target compound are available in the provided evidence, limiting mechanistic insights.
Biological Activity
N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide is a compound that incorporates the 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 296.37 g/mol
- CAS Number : 2059966-39-9
Biological Activity Overview
The biological activity of this compound is primarily attributed to the oxadiazole ring, which has been shown to exhibit various pharmacological effects:
- Anticancer Activity : Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant anticancer properties. Studies have indicated that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The oxadiazole derivatives are known for their antimicrobial activities against a range of pathogens. They have been evaluated for their effectiveness against bacterial and fungal strains, showing promising results .
- Anti-inflammatory Effects : Research has suggested that compounds with oxadiazole structures can modulate inflammatory pathways, thereby exhibiting anti-inflammatory effects in preclinical models .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Kinase Activity : Some studies have indicated that oxadiazole derivatives can inhibit specific kinases involved in cell signaling pathways related to cancer progression .
- Modulation of Apoptotic Pathways : The compound may induce apoptosis through the activation of caspases and other apoptotic proteins in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
